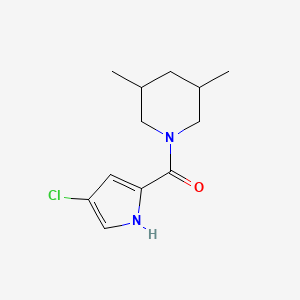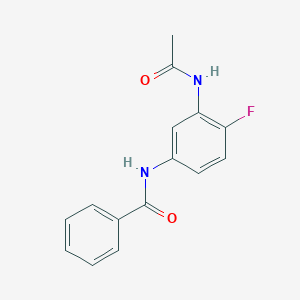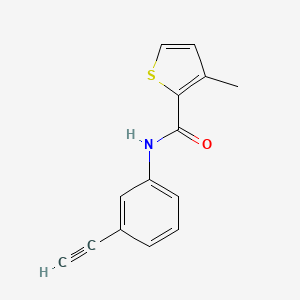
N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide
Descripción general
Descripción
N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide, also known as A-836,339, is a potent and selective cannabinoid CB1 receptor antagonist. It has been extensively studied for its potential therapeutic applications in the treatment of obesity, addiction, and other disorders.
Aplicaciones Científicas De Investigación
N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of obesity, addiction, and other disorders. It has been shown to reduce food intake and body weight in animal models of obesity, suggesting that it may be a useful tool for the development of anti-obesity drugs. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine, suggesting that it may be a useful tool for the development of anti-addiction drugs.
Mecanismo De Acción
N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide is a selective antagonist of the cannabinoid CB1 receptor, which is primarily found in the brain and is involved in the regulation of appetite, mood, and addiction. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of food intake and the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide in lab experiments is its selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
There are several future directions for research on N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide. One area of research is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity and addiction. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-3-11-5-4-6-12(9-11)15-14(16)13-10(2)7-8-17-13/h1,4-9H,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGKKKVDJZPRKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
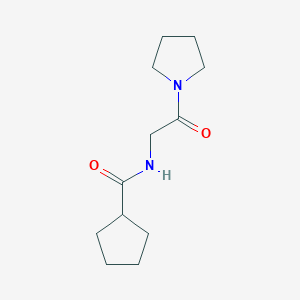
![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
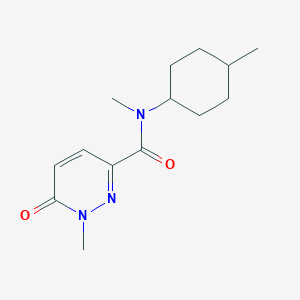
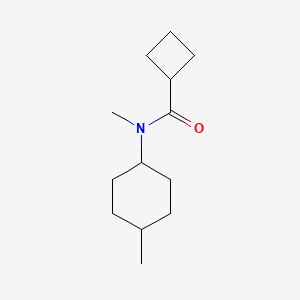
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)

